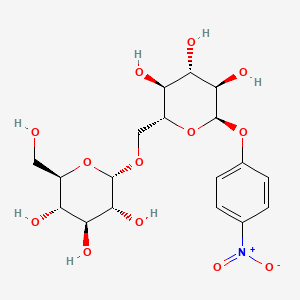
rac Tamsulosin-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac Tamsulosin-d3 Hydrochloride” is the deuterium labeled version of "rac Tamsulosin Hydrochloride" . It is a high-quality reference standard used for pharmaceutical testing . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of “rac Tamsulosin-d3 Hydrochloride” is C20H26D3ClN2O5S . The molecular weight is 447.99 .Applications De Recherche Scientifique
Metabolic Pathway Studies
rac Tamsulosin-d3 Hydrochloride is used in metabolic pathway studies due to its stable isotope labeling. This allows researchers to safely study metabolic pathways in vivo by tracking the labeled compound through various biological processes .
Environmental Pollutant Standards
The compound is also utilized as a standard for detecting environmental pollutants. Stable isotope-labeled compounds like rac Tamsulosin-d3 Hydrochloride are used for the detection of pollutants in air, water, soil, sediment, and food .
Clinical Diagnostic Applications
In clinical diagnostics, isotopes are used not only for treating diseases but also for imaging, diagnosis, and newborn screening purposes .
Pharmaceutical Testing
rac Tamsulosin-d3 Hydrochloride serves as a high-quality reference standard in pharmaceutical testing to ensure the reliability of test results .
Drug Development Tracers
During the drug development process, stable heavy isotopes of elements such as deuterium are incorporated into drug molecules largely as tracers for quantitation .
Development of Sustained-Release Medications
The compound has been used in the development of sustained-release microparticles containing tamsulosin HCl for use as orally disintegrating tablets, which are designed to release a drug at a predetermined rate by maintaining a constant drug concentration for a specific period of time with minimal side effects .
Mécanisme D'action
Target of Action
The primary targets of rac Tamsulosin-d3 Hydrochloride are the alpha-1A and alpha-1B adrenergic receptors . These receptors are most common in the prostate and bladder . The compound is used to treat conditions like benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction .
Mode of Action
rac Tamsulosin-d3 Hydrochloride acts as an antagonist to the alpha-1A and alpha-1B adrenergic receptors . By blocking these receptors, it leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This action allows for better urinary flow .
Biochemical Pathways
The antagonism of alpha-1A and alpha-1B adrenergic receptors by rac Tamsulosin-d3 Hydrochloride affects the biochemical pathways that control the contraction of smooth muscle in the prostate and bladder . The specific downstream effects of this antagonism include improved urinary flow and reduced symptoms of benign prostatic hyperplasia .
Pharmacokinetics
The pharmacokinetics of rac Tamsulosin-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to its sites of action, primarily the prostate and bladder . It is metabolized in the body, with CYP3A4 responsible for the deethylation of tamsulosin to the M-1 metabolite and the oxidative deamination to the AM-1 metabolite . CYP2D6 is responsible for the hydroxylation of tamsulosin to the M-3 metabolite and the demethylation of tamsulosin to the M-4 metabolite . The compound is then excreted from the body. The pharmacokinetic properties of rac Tamsulosin-d3 Hydrochloride impact its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of rac Tamsulosin-d3 Hydrochloride’s action include the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This relaxation improves urinary flow and reduces the symptoms of benign prostatic hyperplasia .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of rac Tamsulosin-d3 Hydrochloride can be achieved by starting with commercially available starting materials and using a series of chemical reactions to introduce deuterium into the final product. The synthesis pathway involves the use of various reagents and catalysts to selectively modify the starting materials to produce the desired product.", "Starting Materials": [ "Tamsulosin Hydrochloride", "Deuterium oxide", "Sodium borodeuteride", "Sodium cyanoborodeuteride", "Sodium triacetoxyborodeuteride", "Acetic acid", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: The starting material Tamsulosin Hydrochloride is dissolved in a mixture of methanol and chloroform and treated with sodium borodeuteride to introduce deuterium at the alpha position of the molecule.", "Step 2: The resulting product is then treated with sodium cyanoborodeuteride to introduce deuterium at the beta position of the molecule.", "Step 3: The product from step 2 is then treated with sodium triacetoxyborodeuteride to introduce deuterium at the gamma position of the molecule.", "Step 4: The resulting product is then treated with acetic acid to remove the protecting groups and expose the amine functional group.", "Step 5: The product from step 4 is then treated with hydrochloric acid to form the hydrochloride salt of the product.", "Step 6: The final product, rac Tamsulosin-d3 Hydrochloride, is obtained after purification and isolation steps." ] } | |
Numéro CAS |
1189923-88-3 |
Nom du produit |
rac Tamsulosin-d3 Hydrochloride |
Formule moléculaire |
C20H29ClN2O5S |
Poids moléculaire |
447.989 |
Nom IUPAC |
2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3; |
Clé InChI |
ZZIZZTHXZRDOFM-MUTAZJQDSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Synonymes |
5-[2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d3; Harnal-d3; Omnic-d3; Pradif-d3; YM 12617-1-d3; YM 617-d3; Yutanal-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














